(3S,4R)-4-Fluorotetrahydrofuran-3-amine
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Overview
Description
(3S,4R)-4-Fluorotetrahydrofuran-3-amine is a chiral compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of a fluorine atom attached to the tetrahydrofuran ring, which imparts unique chemical and physical properties. The stereochemistry of the compound, indicated by the (3S,4R) configuration, plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Fluorotetrahydrofuran-3-amine typically involves the use of enantioselective catalytic methods to ensure the desired stereochemistry. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a fluorinated furan derivative, using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization. The choice of catalysts and solvents is critical to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Fluorotetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
(3S,4R)-4-Fluorotetrahydrofuran-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Fluorotetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity. The stereochemistry ensures that the compound fits precisely into the active sites of target proteins, modulating their activity and leading to desired biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Fluorophenylalanine: Another fluorinated amino compound with similar stereochemistry.
(3S,4R)-4-Fluoropyrrolidine: A structurally related compound with a pyrrolidine ring instead of tetrahydrofuran.
(3S,4R)-4-Fluoropiperidine: A piperidine derivative with comparable fluorine substitution.
Uniqueness
(3S,4R)-4-Fluorotetrahydrofuran-3-amine stands out due to its tetrahydrofuran ring, which imparts unique solubility and stability properties. The specific (3S,4R) configuration enhances its interaction with biological targets, making it a valuable compound in drug discovery and development. Its versatility in undergoing various chemical reactions further broadens its applicability in different scientific fields.
Properties
IUPAC Name |
(3S,4R)-4-fluorooxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFNMXYQEIJFEA-IMJSIDKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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